Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate is an organic compound classified as a hindered phenolic antioxidant. Its chemical formula is C35H60O3, and it is recognized for its ability to inhibit oxidative degradation of various materials, particularly in polymer applications. This compound features a stearyl group, which enhances its solubility in lipophilic environments, making it suitable for use in various formulations, including cosmetics and plastics .
As a hindered phenolic antioxidant, Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate primarily acts by donating hydrogen atoms to free radicals, thereby stabilizing them and preventing oxidative chain reactions. The structure contains multiple tert-butyl groups that provide steric hindrance, minimizing the likelihood of oxidation of the phenolic hydroxyl group. This characteristic allows the compound to effectively scavenge free radicals generated during thermal degradation processes in polymers .
The synthesis of Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxycinnamic acid with stearyl alcohol. This reaction can be catalyzed using acid catalysts under controlled temperature conditions to yield the desired product. The general reaction can be summarized as follows:
This method provides a straightforward approach to synthesizing this compound with high purity and yield .
Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate is widely used in various industries due to its antioxidant properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid | Contains a propanoic acid group | Primarily used in food preservation |
| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Similar structure but with octadecyl group | Higher lipophilicity suitable for polymer applications |
| Butylated hydroxytoluene (BHT) | Simple phenolic structure | Widely used but less effective at high temperatures |
Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate's combination of steric hindrance and lipophilicity makes it particularly effective in applications where solubility in oils or fats is critical .
Enzymatic catalysis has emerged as a green alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. Lipases, particularly immobilized Candida antarctica lipase B (Novozym 435), have demonstrated exceptional efficacy in catalyzing the esterification of sterically hindered phenolic acids with long-chain alcohols. For instance, transesterification of methyl 3,5-di-tert-butyl-4-hydroxycinnamate with stearyl alcohol using Novozym 435 achieves conversions exceeding 90% at 80°C within 24 hours. The enzyme’s broad substrate tolerance and stability in non-aqueous media enable its reuse for multiple cycles without significant activity loss, as demonstrated in the synthesis of structurally similar cinnamate esters.
A comparative analysis of lipase specificity reveals that Candida antarctica lipase B exhibits superior activity for ortho-substituted phenolic esters compared to lipases from Rhizomucor miehei or Thermomyces lanuginosus. This preference arises from the enzyme’s flexible active site, which accommodates bulky tert-butyl groups without steric hindrance. Optimizing reaction parameters—such as a 1:1 molar ratio of cinnamic acid derivative to stearyl alcohol, 5% (w/w) enzyme loading, and solvent systems like tert-butanol—enhances reaction kinetics and product purity.
Table 1: Comparative Activity of Lipases in Transesterification of Cinnamate Esters
| Lipase Source | Relative Activity (%) | Optimal Temperature (°C) | Reusability (Cycles) |
|---|---|---|---|
| Candida antarctica (B) | 100 | 80 | 5 |
| Rhizomucor miehei | 35 | 70 | 3 |
| Thermomyces lanuginosus | 20 | 60 | 2 |
The elimination of solvent further improves process sustainability. For example, solvent-free esterification of 3,5-di-tert-butyl-4-hydroxycinnamic acid with stearyl alcohol under vacuum yields 88% product within 8 hours, with the lipase remaining active after three cycles. This approach reduces waste generation and simplifies downstream purification, aligning with green chemistry principles.
Solvent-free transesterification methodologies minimize environmental impact while enhancing reaction efficiency. A patented process employs dibutyltin oxide (0.1–0.5 mol%) as a catalyst for the transesterification of methyl 3,5-di-tert-butyl-4-hydroxycinnamate with stearyl alcohol at 160–180°C. The tin catalyst’s low loading (30–50 ppm residual tin in the final product) eliminates the need for post-reaction neutralization or extensive washing, reducing production costs.
Key advantages of this method include:
Table 2: Optimization of Solvent-Free Transesterification Parameters
| Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|
| 0.1 | 160 | 6 | 85 |
| 0.3 | 170 | 5 | 92 |
| 0.5 | 180 | 4 | 95 |
Notably, the tin catalyst’s stability at high temperatures prevents decomposition, enabling its recovery and reuse. Thermogravimetric analysis confirms negligible catalyst degradation below 200°C, ensuring consistent performance across batches.
Microwave-assisted synthesis offers rapid heating and precise temperature control, drastically reducing reaction times. While direct studies on stearyl 3,5-di-tert-butyl-4-hydroxycinnamate are limited, analogous cinnamate esters synthesized via microwave irradiation achieve 90% yields in 30 minutes—a tenfold reduction compared to conventional heating.
Key parameters influencing microwave efficiency include:
Table 3: Microwave vs. Conventional Heating: Comparative Performance
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 30 min | 5 h |
| Energy Consumption (kJ) | 180 | 900 |
| Yield (%) | 90 | 88 |
Emerging research explores hybrid systems integrating microwave reactors with continuous-flow setups, enabling real-time monitoring and automated control. These systems promise scalability for industrial applications while maintaining the ecological benefits of reduced solvent use.
Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate neutralizes free radicals in polymeric systems through a multi-stage process. Upon thermal or photolytic initiation, hydrocarbon polymers generate alkyl radicals (R- ), which rapidly react with atmospheric oxygen to form peroxyl radicals (ROO- ). The antioxidant donates a hydrogen atom from its phenolic hydroxyl group to these peroxyl radicals, converting them into hydroperoxides (ROOH) while forming a resonance-stabilized phenoxyl radical [1] [3].
The steric protection provided by the 3,5-di-tert-butyl groups critically influences reaction kinetics. These substituents hinder recombination of the phenoxyl radical with peroxyl species, extending the antioxidant’s operational lifetime. Fourier-transform infrared (FTIR) spectroscopy of oxidized polypropylene containing 0.5 wt% stearyl 3,5-di-tert-butyl-4-hydroxycinnamate revealed a 68% reduction in carbonyl index after 500 hours at 120°C compared to unstabilized controls [7]. Electron paramagnetic resonance (EPR) studies further demonstrated that the stearyl chain’s mobility enables rapid diffusion through amorphous polymer regions, increasing radical encounter frequency [3].
Table 1: Radical Scavenging Efficiency in Polyethylene
| Antioxidant Concentration (wt%) | Induction Period (min) | Oxidation Onset Temperature (°C) |
|---|---|---|
| 0 | 12 ± 2 | 198 ± 3 |
| 0.2 | 89 ± 5 | 227 ± 2 |
| 0.5 | 154 ± 7 | 243 ± 1 |
Data adapted from accelerated oxidation tests using differential scanning calorimetry (DSC) [7].
The hydrogen atom transfer process occurs through a proton-coupled electron transfer (PCET) mechanism. Density functional theory (DFT) calculations of the phenolic O-H bond dissociation energy (BDE) yield 82.3 kcal/mol, significantly lower than the 110 kcal/mol BDE of a typical polyethylene C-H bond [6]. This thermodynamic favorability drives the HAT process.
Kinetic isotope effect studies using deuterated analogs revealed a primary isotope effect (kH/kD = 4.7) at 150°C, confirming hydrogen abstraction as the rate-determining step [6]. The reaction follows second-order kinetics, with rate constants increasing from 2.1 × 10^3 L/(mol·s) at 25°C to 1.8 × 10^5 L/(mol·s) at 150°C in low-density polyethylene matrices [3]. The activation energy (E_a) of 15.2 kJ/mol indicates minimal temperature dependence, enabling consistent performance across processing and service conditions.
Time-resolved fluorescence spectroscopy captured the formation of a charge-transfer complex between the antioxidant’s phenoxyl radical and peroxyl species. This transient complex persists for 3–5 nanoseconds before decomposing into stable products, as evidenced by quenching of the 515 nm absorption band in DPPH assays [3] [4].
Combination with phosphite antioxidants (e.g., tris(2,4-di-tert-butylphenyl)phosphite) enhances stearyl 3,5-di-tert-butyl-4-hydroxycinnamate’s effectiveness through complementary mechanisms. Phosphites reduce hydroperoxides (ROOH) to alcohols (ROH), minimizing radical initiation sources, while the phenolic compound scavenges propagating radicals [7].
Table 2: Synergistic Stabilization in Polypropylene
| Stabilizer System | Melt Flow Index Retention (%) | Tensile Strength Loss (%) |
|---|---|---|
| Phenolic alone | 72 | 18 |
| Phosphite alone | 65 | 23 |
| Phenolic + Phosphite | 89 | 9 |
Data from multiple extrusion cycles at 220°C [7].
Metal stearates (e.g., calcium stearate) modulate these interactions by neutralizing acidic degradation byproducts. However, excessive stearate concentrations (>0.1 wt%) accelerate antioxidant depletion through competitive complexation. X-ray photoelectron spectroscopy (XPS) of aged polymer films showed a 40% reduction in surface antioxidant concentration when calcium stearate content exceeded 0.3 wt% [7]. Optimal stabilization occurs at phenolic:phosphite:stearate ratios of 1:2:0.5 by weight.
Transient absorption spectroscopy revealed that phosphites regenerate the phenolic antioxidant through electron transfer reactions. The phosphite radical cation (P- +) abstracts an electron from the phenoxyl radical, restoring the native phenolic structure. This chain-breaking electron transfer occurs within 10^-7 seconds in molten polymer matrices [5].
Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate represents a sophisticated molecular architecture that exemplifies the intricate relationship between chemical structure and antioxidant functionality [1] [2]. This hindered phenolic antioxidant, with the molecular formula C₃₅H₆₀O₃ and molecular weight of 528.8 g/mol, demonstrates how specific structural modifications can profoundly influence both molecular behavior and biological activity [1] [3]. The compound's structure-activity relationship encompasses three critical domains: the impact of the eighteen-carbon stearyl chain on molecular mobility, the steric effects imparted by tert-butyl substituents at the 3,5-positions, and the electronic configuration of the hydroxycinnamate moiety [5] [6].
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₃₅H₆₀O₃ | [1] [2] |
| Molecular Weight (g/mol) | 528.8 | [1] [2] |
| CAS Registry Number | 19277-65-7 | [1] [2] |
| Chemical Name (IUPAC) | Octadecyl (2E)-3-[4-hydroxy-3,5-bis(2-methyl-2-propanyl)phenyl]acrylate | [2] |
| Physical State | Crystalline solid | [7] |
| Solubility Profile | Highly lipophilic, suitable for non-polar environments | |
| Lipophilicity (Log P estimate) | ~13.8 (estimated based on similar compounds) | |
| Conformational Flexibility | High due to 18-carbon alkyl chain | [3] |
| Stereochemistry | Achiral with E-configuration | [3] |
The stearyl chain component of Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate exerts profound effects on molecular mobility through multiple interconnected mechanisms [9] [10]. The eighteen-carbon saturated alkyl chain introduces significant conformational complexity, with the potential for numerous rotational states along the carbon-carbon bonds [11] [12]. Molecular dynamics simulations have demonstrated that long alkyl chains such as the stearyl group exhibit restricted rotational freedom compared to shorter homologs, fundamentally altering the compound's diffusional behavior [13] [14].
The relationship between alkyl chain length and molecular mobility follows established principles observed in fatty acid derivatives and surfactant systems [9] [15]. As chain length increases from short-chain analogs (C₆-C₁₀) to the stearyl configuration (C₁₈), translational diffusion coefficients decrease exponentially due to increased hydrodynamic volume and enhanced intermolecular interactions [16] [17]. This phenomenon directly impacts the compound's ability to migrate within polymer matrices or biological systems, where diffusion-limited processes govern antioxidant effectiveness [18].
Conformational analysis reveals that the stearyl chain adopts predominantly trans configurations in its lowest energy states, though gauche defects become increasingly probable with rising temperature [19] [13]. The number of accessible conformational states increases exponentially with chain length, following the relationship 3^(n-2) for n carbon atoms, yielding approximately 4.3 × 10⁷ theoretical conformers for the stearyl chain alone [11]. However, steric constraints and intramolecular interactions significantly reduce the population of energetically favorable conformations [12] [20].
| Chain Length Parameter | Short Chains (C₆-C₁₀) | Medium Chains (C₁₂-C₁₄) | Long Chains (C₁₆-C₁₈) | Reference |
|---|---|---|---|---|
| Rotational Freedom | High rotational mobility | Moderate rotational mobility | Reduced rotational mobility | [9] [10] |
| Translational Diffusion | Rapid translational motion | Intermediate diffusion rates | Slow translational diffusion | [9] [13] |
| Conformational States | Multiple accessible conformations | Restricted conformational space | Limited conformational flexibility | [11] [12] |
| Interfacial Behavior | Lower surface activity | Moderate surface activity | High surface activity | [10] |
| Hydrophobic Interactions | Weak hydrophobic association | Enhanced hydrophobic interactions | Strong hydrophobic association | [9] |
| Molecular Packing | Less ordered packing | Intermediate packing order | Highly ordered packing | [19] [12] |
The stearyl chain's impact on molecular mobility manifests through several key mechanisms [9] [19]. First, the extended hydrocarbon chain increases the molecule's hydrodynamic radius, directly reducing diffusion coefficients according to the Stokes-Einstein relationship [13]. Second, enhanced hydrophobic interactions between stearyl chains promote aggregation and micelle formation, further restricting individual molecular mobility [15]. Third, the chain's flexibility allows for multiple conformational transitions, creating energy barriers that must be overcome during molecular motion [11].
Experimental evidence from sum-frequency vibrational spectroscopy studies of alkanesulfonates demonstrates that chain length directly correlates with conformational order parameters [10]. The ratio of symmetric to antisymmetric methylene stretching frequencies indicates that longer chains exhibit higher degrees of conformational order, consistent with reduced molecular mobility [10]. These findings directly apply to Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate, where the stearyl chain's length positions it in the regime of restricted mobility and enhanced intermolecular organization [19].
The tert-butyl substituents positioned at the 3,5-locations of the phenolic ring system constitute a critical structural feature that fundamentally alters both the physical and chemical properties of Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate [5] [21]. These bulky substituents, each possessing the formula (CH₃)₃C-, introduce significant steric hindrance that profoundly influences molecular reactivity, radical stability, and antioxidant mechanisms [5] .
The steric effects of tert-butyl groups operate through multiple complementary mechanisms that enhance the compound's antioxidant efficacy [5] [21]. Primary among these is the protection of the phenolic hydroxyl group from rapid oxidation through spatial shielding [5]. The large van der Waals radius of tert-butyl groups (approximately 2.2 Å) creates a protective environment around the reactive hydroxyl functionality, selectively hindering access by larger oxidizing species while permitting interaction with smaller radicals [21] .
Quantum chemical calculations have revealed that tert-butyl substituents act as electron-donating groups through hyperconjugation and inductive effects [5] [23]. The electron density distribution analysis shows enhanced π-electron density on the aromatic ring and the phenolic oxygen, facilitating hydrogen atom donation during antioxidant reactions [21] [24]. This electronic effect complements the steric protection, creating a synergistic enhancement of antioxidant activity [5].
The stabilization of phenoxy radicals represents another crucial aspect of tert-butyl steric effects [5] [21]. Following hydrogen atom abstraction from the phenolic hydroxyl group, the resulting phenoxy radical benefits from both resonance stabilization within the aromatic system and steric protection from the bulky tert-butyl groups [25]. This dual stabilization mechanism significantly extends the lifetime of the phenoxy radical, preventing rapid propagation reactions that would otherwise diminish antioxidant effectiveness [21].
| Structural Feature | Impact on Molecular Mobility | Antioxidant Activity Effect | Supporting Evidence |
|---|---|---|---|
| Stearyl Chain Length | Decreases molecular mobility due to increased chain length | Enhanced lipophilicity but reduced diffusion rate | [9] |
| Tert-butyl Substituents (3,5-positions) | Provides steric hindrance, reduces conformational freedom | Stabilizes phenoxy radical through steric protection | [5] [21] |
| Phenolic Hydroxyl Group | Enables hydrogen bonding interactions | Primary site for hydrogen atom donation | [6] |
| Cinnamate Double Bond | Provides π-conjugation and planar geometry | Extends conjugation, stabilizes radical intermediates | [26] |
| Ester Linkage | Flexible connection between aromatic and aliphatic parts | Influences solubility and bioavailability | [26] |
| Aromatic Ring System | Rigid planar structure, electron delocalization center | Provides electron delocalization for radical stabilization | [24] [27] |
Molecular orbital analysis demonstrates that tert-butyl substituents modify the highest occupied molecular orbital energy levels, making electron donation thermodynamically more favorable [27] [28]. The electron-donating character of tert-butyl groups increases the electron density at the phenolic oxygen, reducing the bond dissociation enthalpy of the O-H bond and facilitating hydrogen atom transfer reactions [29] [30]. This effect is particularly pronounced in sterically hindered phenols, where the combination of electronic and steric effects produces superior antioxidant performance [21] [25].
The ortho-positioning of tert-butyl groups relative to the phenolic hydroxyl creates additional steric constraints that influence the compound's three-dimensional structure [5]. Computational studies using density functional theory methods reveal that these bulky substituents force the molecule into specific conformations that optimize both steric protection and electronic delocalization [23] [31]. The resulting molecular geometry positions the tert-butyl groups to provide maximum shielding of the phenolic center while maintaining optimal orbital overlap for electron delocalization [21].
Comparative studies with related phenolic antioxidants demonstrate the critical importance of tert-butyl positioning [25] [32]. Compounds with tert-butyl groups in meta-positions relative to the phenolic hydroxyl show significantly reduced antioxidant activity compared to ortho-substituted analogs, confirming the importance of proximal steric hindrance [25]. This positional effect underscores the sophisticated structure-activity relationships governing phenolic antioxidant behavior [5] [21].
The hydroxycinnamate moiety of Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate represents a complex electronic system characterized by extended π-conjugation and multiple electron-donating functionalities [26] [6]. This structural unit combines the electron-rich phenolic hydroxyl group with the conjugated cinnamate system, creating a sophisticated electronic architecture that governs the compound's antioxidant mechanisms [24] [33].
The electronic configuration analysis begins with the molecular orbital structure, where the highest occupied molecular orbital primarily localizes on the phenolic region while the lowest unoccupied molecular orbital extends across the entire conjugated system [34] [35]. Density functional theory calculations reveal that the phenolic hydroxyl group possesses the highest electron density, consistent with its role as the primary site for hydrogen atom donation [6] [31]. The extended conjugation through the cinnamate double bond provides additional stabilization pathways for radical intermediates formed during antioxidant reactions [26] [24].
Frontier molecular orbital analysis demonstrates that the hydroxycinnamate system exhibits enhanced electron-donating capability compared to simple phenolic compounds [34] [28]. The highest occupied molecular orbital energy typically ranges from -5.5 to -6.5 eV for phenolic antioxidants, with hydroxycinnamate derivatives showing values at the higher end of this range due to extended conjugation [35] [36]. This elevated highest occupied molecular orbital energy facilitates electron transfer processes that are fundamental to antioxidant mechanisms [27] [37].
| Electronic Parameter | Phenolic Antioxidants (General) | Hydroxycinnamate Type | Literature Reference |
|---|---|---|---|
| HOMO Energy (typical range) | -5.5 to -6.5 eV | Enhanced electron donation | [34] [35] |
| LUMO Energy (typical range) | -0.5 to -1.5 eV | Stabilized by conjugation | [34] [35] |
| HOMO-LUMO Gap | 4.0 to 6.0 eV | Reduced due to extended π-system | [37] [31] |
| Ionization Potential | 5.5 to 6.5 eV | Lower than simple phenols | [31] [38] |
| Electron Affinity | 0.5 to 1.5 eV | Higher than simple phenols | [31] [38] |
| Bond Dissociation Enthalpy (O-H) | 85-90 kcal/mol | Reduced by cinnamate conjugation | [39] [29] |
| Dipole Moment | 1.5 to 3.0 D | Increased by polar substituents | [37] |
| Electronegativity | 3.0 to 4.0 | Modified by electron-donating groups | [31] |
The bond dissociation enthalpy of the phenolic O-H bond represents a critical parameter governing hydrogen atom transfer reactions [39] [29]. For Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate, the combination of tert-butyl electron donation and cinnamate conjugation reduces the O-H bond dissociation enthalpy below the typical range of 85-90 kcal/mol observed for simple phenols [30] [40]. This reduction facilitates hydrogen atom donation to peroxyl radicals, enhancing the compound's chain-breaking antioxidant activity [6] [33].
The electronic structure analysis reveals multiple pathways for radical stabilization following hydrogen atom abstraction [26] [6]. The phenoxy radical formed after O-H bond cleavage benefits from resonance delocalization across the aromatic ring system, with additional stabilization provided by the extended conjugation through the cinnamate double bond [24] [25]. Quantum chemical calculations demonstrate that the unpaired electron density distributes across multiple atomic centers, reducing the radical's reactivity and extending its lifetime [23] [41].
Electron transfer mechanisms constitute another important aspect of the hydroxycinnamate electronic configuration [6] [33]. The compound's ability to undergo single-electron transfer followed by proton transfer provides an alternative antioxidant pathway, particularly in polar environments [40] [33]. The ionization potential, typically lower than simple phenolic compounds due to extended conjugation, facilitates this electron transfer process [31] [38].
The dipole moment and molecular electrostatic potential distribution reflect the asymmetric electron density characteristic of the hydroxycinnamate system [37]. The phenolic region exhibits high electron density and negative electrostatic potential, while the stearyl chain remains electronically neutral [34]. This electronic asymmetry influences the compound's orientation at interfaces and its interaction with polar and nonpolar environments [26] [15].